2-{1-oxo-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-yl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
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Overview
Description
2-{1-oxo-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-yl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a complex organic compound that features a unique structure combining a pyridazinone core with a piperazine ring substituted with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-oxo-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-yl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one typically involves multi-step proceduresCommon reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2-{1-oxo-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-yl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{1-oxo-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-yl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with applications in enzyme inhibition and receptor modulation.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, neurological disorders, and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{1-oxo-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-yl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Key pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Shares the piperazine moiety but differs in the core structure, leading to different biological activities.
®-1-(2-Oxo-2-(4-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethyl)-N-(3-(pyridin-4-yl)-1H-indazol-5-yl)pyrrolidine-3-carboxamide: Contains a similar piperazine ring but with different substituents and core structure.
Uniqueness
2-{1-oxo-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-yl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is unique due to its specific combination of the cyclopenta[c]pyridazinone core with the piperazine and pyridine moieties.
Properties
IUPAC Name |
2-[1-oxo-1-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-14(24-18(25)13-15-5-4-6-16(15)21-24)19(26)23-11-9-22(10-12-23)17-7-2-3-8-20-17/h2-3,7-8,13-14H,4-6,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPXYWDOGMOFNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=CC=N2)N3C(=O)C=C4CCCC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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